molecular formula C17H18N2O2 B408242 (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol CAS No. 313067-45-7

(1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol

Cat. No.: B408242
CAS No.: 313067-45-7
M. Wt: 282.34g/mol
InChI Key: UFQSXVDQNNLNFE-UHFFFAOYSA-N
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Description

(1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the 4-Methylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 4-methylphenoxyethyl halide in the presence of a base such as potassium carbonate.

    Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the benzimidazole core or the substituents, potentially forming amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Benzimidazole derivatives are known to inhibit the growth of various microorganisms, and this compound is no exception.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives have shown promise in treating diseases such as cancer, parasitic infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new polymers and materials with enhanced properties. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol}
  • {1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-yl}methylformamide

Uniqueness

What sets (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol apart from similar compounds is its specific substituent pattern, which imparts unique chemical and biological properties. The presence of the methanol group, in particular, can influence its solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQSXVDQNNLNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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